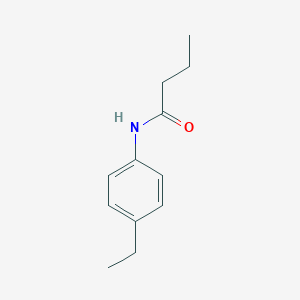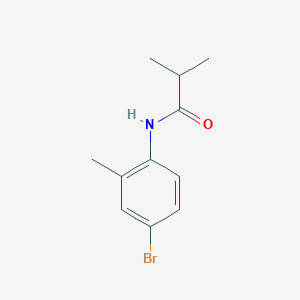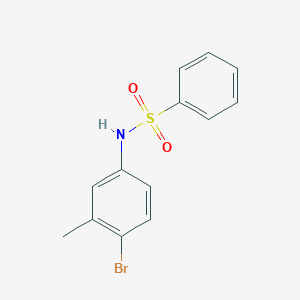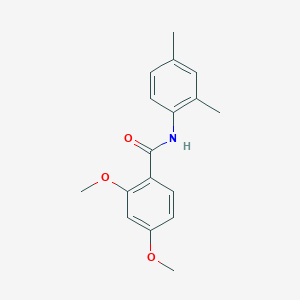
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DDB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of benzamides, which are known for their diverse biological activities. DDB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been proposed that N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide may exert its biological effects by modulating various signaling pathways in cells. For example, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tissue remodeling. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to modulate the expression of various genes involved in the regulation of cell cycle progression and cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a range of biological activities, making it a versatile tool for studying various cellular processes. However, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has some limitations as well. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has not been extensively tested for its toxicity and potential side effects, making it important to exercise caution when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, and to determine its potential toxicity and side effects. Finally, the synthesis of novel N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide derivatives may lead to the development of compounds with enhanced biological activities and improved pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with 2,4-dimethylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide. This synthesis method has been optimized to yield high purity and yield of N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the field of cancer therapy. Additionally, N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C17H19NO3 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-5-8-15(12(2)9-11)18-17(19)14-7-6-13(20-3)10-16(14)21-4/h5-10H,1-4H3,(H,18,19) |
InChI-Schlüssel |
IMRHNYZGVDFEMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




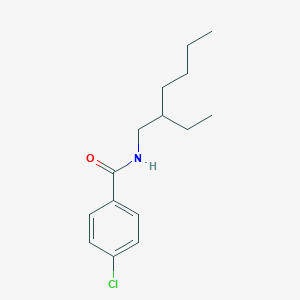
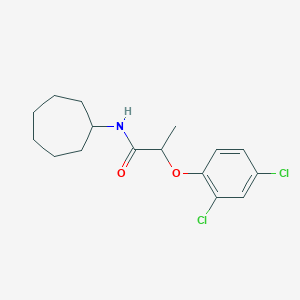

![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
